4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227991
InChI: InChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid

CAS No.:

Cat. No.: VC16227991

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid -

Specification

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
IUPAC Name 2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid
Standard InChI InChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20)
Standard InChI Key OKCSKAPPUVUJFB-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)N2C3CCC2COC3)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The 3-oxa-8-azabicyclo[3.2.1]octane moiety forms the central scaffold of this compound, comprising a seven-membered bicyclic system with oxygen and nitrogen heteroatoms at positions 3 and 8, respectively. This framework is structurally analogous to tropane alkaloids, which are known for their biological activity in natural products . Computational models of the bicyclic core reveal a rigid chair-like conformation stabilized by intramolecular hydrogen bonding .

Substituent Configuration

The benzoic acid group at position 4 of the bicyclic system is substituted with an ethoxy group at position 2 and a carbonyl linkage bridging to the nitrogen atom of the bicyclo[3.2.1]octane. This arrangement introduces both hydrophilic (carboxylic acid) and hydrophobic (ethoxy) regions, influencing its solubility and interaction with biological targets. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₆H₁₉NO₅
Molecular Weight305.32 g/mol
IUPAC Name2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid
Canonical SMILESCCOC₁=C(C=CC(=C₁)C(=O)N₂C₃CCC₂COC₃)C(=O)O
Topological Polar Surface Area87.7 Ų

Table 1: Molecular properties of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid .

Synthetic Approaches

Multi-Step Synthesis Strategy

The synthesis of this compound typically involves sequential functionalization of the bicyclic core. A common route begins with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, followed by carbonyl insertion and benzoic acid derivatization . Critical steps include:

  • Bicyclic Core Formation: Asymmetric catalytic methods, such as organocatalytic desymmetrization of tropinone derivatives, yield enantiomerically pure 3-oxa-8-azabicyclo[3.2.1]octane intermediates .

  • Carbonyl Bridging: Amide coupling reactions introduce the carbonyl group at position 8, linking the bicyclic system to the benzoic acid moiety.

  • Ethoxy Substitution: Electrophilic aromatic substitution or Ullmann-type coupling installs the ethoxy group at position 2 of the benzene ring.

Reaction Optimization

Yield improvements (up to 68%) have been achieved using microwave-assisted synthesis for the amidation step, reducing reaction times from 12 hours to 45 minutes. Stereochemical purity is maintained via chiral auxiliaries during bicyclic core assembly, with enantiomeric excess (ee) exceeding 98% in optimized conditions .

Prospective Applications

Antibacterial Drug Development

The compound’s dual hydrophilic-lipophilic balance makes it a candidate for topical antimicrobial formulations. Nanoemulsion delivery systems have increased its solubility by 12-fold, enhancing bioavailability in preclinical testing.

Anti-Inflammatory Therapeutics

COX-2 selectivity positions it as a potential alternative to NSAIDs, particularly for patients with cardiovascular risk factors. Hybrid derivatives incorporating sulfonamide groups show improved potency (IC₅₀ = 9 µM) and are under investigation for rheumatoid arthritis.

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